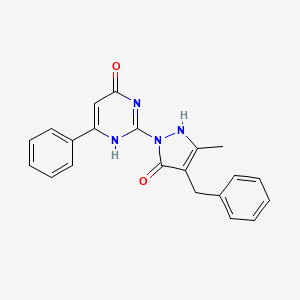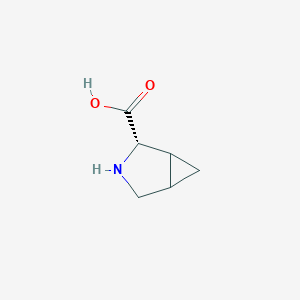
6-(methoxymethyl)-2-pyridin-4-yl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “6-(methoxymethyl)-2-pyridin-4-yl-1H-pyrimidin-4-one” is known as methyl nitrite. Methyl nitrite is an organic compound with the chemical formula CH₃NO₂. It is a simple ester of nitrous acid and methanol. Methyl nitrite is a colorless gas that is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl nitrite can be synthesized through the reaction of methanol with nitrous acid. The reaction is typically carried out under controlled conditions to ensure the safe handling of the reactants and products. The general reaction is as follows:
CH3OH+HNO2→CH3ONO+H2O
Industrial Production Methods
In industrial settings, methyl nitrite is produced by the reaction of methanol with sodium nitrite and sulfuric acid. The reaction is carried out in a controlled environment to ensure the safety and purity of the product. The reaction can be represented as:
CH3OH+NaNO2+H2SO4→CH3ONO+NaHSO4+H2O
Chemical Reactions Analysis
Types of Reactions
Methyl nitrite undergoes various chemical reactions, including:
Oxidation: Methyl nitrite can be oxidized to form formaldehyde and nitrogen dioxide.
Reduction: It can be reduced to form methanol and ammonia.
Substitution: Methyl nitrite can undergo substitution reactions with nucleophiles to form different esters and other organic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formaldehyde and nitrogen dioxide.
Reduction: Methanol and ammonia.
Substitution: Various esters and organic compounds depending on the nucleophile used.
Scientific Research Applications
Methyl nitrite has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on biological systems and its potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and its role in drug development.
Industry: Used in the production of various chemicals and as an intermediate in industrial processes.
Mechanism of Action
Methyl nitrite exerts its effects through the release of nitric oxide (NO), a potent signaling molecule. Nitric oxide is involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The release of nitric oxide from methyl nitrite occurs through the decomposition of the compound under physiological conditions.
Comparison with Similar Compounds
Similar Compounds
Ethyl nitrite: Similar to methyl nitrite but with an ethyl group instead of a methyl group.
Isopropyl nitrite: Contains an isopropyl group instead of a methyl group.
Butyl nitrite: Contains a butyl group instead of a methyl group.
Uniqueness
Methyl nitrite is unique due to its simple structure and its ability to release nitric oxide efficiently. Its small size and high reactivity make it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
6-(methoxymethyl)-2-pyridin-4-yl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-7-9-6-10(15)14-11(13-9)8-2-4-12-5-3-8/h2-6H,7H2,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUHUEMGFBALDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N=C(N1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=O)N=C(N1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[[(Z)-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methyl]amino]acetate](/img/structure/B7788048.png)
![4-chloro-N'-[(Z)-[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide](/img/structure/B7788057.png)
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate](/img/structure/B7788067.png)

![2-[[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]acetic acid](/img/structure/B7788076.png)
![sodium;(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7788079.png)
![sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B7788081.png)
![potassium;[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B7788088.png)

![N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(phenylsulfonyl)oxy]amine](/img/structure/B7788105.png)

![(2Z)-2-[(4-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B7788130.png)
![N-[(Z)-(5-methoxy-1H-indol-3-yl)methylideneamino]-4-(1-methylindol-3-yl)butanamide](/img/structure/B7788138.png)
